聚蔗糖 400

描述

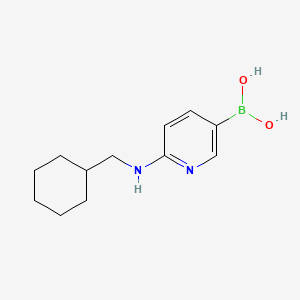

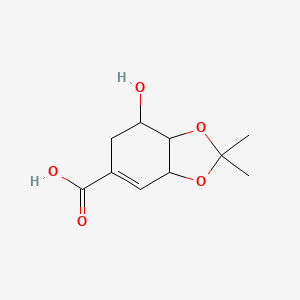

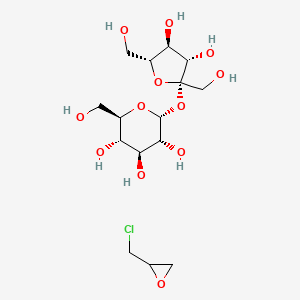

Polysucrose 400, also known as Ficoll 400, is a nonionic synthetic polymer of sucrose . It is a synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin . The molecules have a branched structure with a high content of hydroxyl groups, which gives it good solubility in aqueous solutions . It is used for the density gradient separation of cells, cell membranes, and virus cells .

Synthesis Analysis

Polysucrose 400 is synthesized by the copolymerization of sucrose and epichlorohydrin . The resulting molecules have a branched structure with a high content of hydroxyl groups .Molecular Structure Analysis

The molecules of Polysucrose 400 have a branched structure with a high content of hydroxyl groups . This structure gives the polymer good solubility in aqueous solutions .Physical And Chemical Properties Analysis

Polysucrose 400 is a solid at room temperature and is soluble in water up to 100 mg/ml . It has a molecular weight of 350000-500000 .科学研究应用

细胞分离和细胞器分离

聚蔗糖 400 用于细胞、细胞膜和病毒细胞的密度梯度分离 {svg_1}. 它也可用于分离不同的细胞器 {svg_2}.

人类运动精子的纯化

聚蔗糖已在一项研究中用于开发一种新的纯化人类运动精子的方法 {svg_3} {svg_4}.

抗增殖和抗肿瘤活性

聚蔗糖也已在一项研究中用于研究D-反向肽的抗增殖和抗肿瘤活性 {svg_5}.

蛋白质溶液中的稳定剂

this compound 可用作蛋白质溶液中的稳定剂 {svg_6}. 这有助于维持蛋白质在溶液中的结构完整性,这对许多生化和生物物理研究至关重要。

免疫惰性载体

this compound 在免疫学研究中可以作为低分子量半抗原的免疫惰性载体 {svg_7}. 这使得能够研究对小分子的免疫反应,否则这些小分子会被免疫系统忽略。

减少非特异性结合

this compound 也用于减少核酸杂交过程中标记探针对硝酸纤维素膜的非特异性结合 {svg_8}. 这有助于提高这些杂交实验的特异性和准确性。

7. 电泳中核酸的加载 this compound 简化了将核酸加载到琼脂糖凝胶的样品孔中进行电泳 {svg_9}. 这使得为凝胶电泳制备样品的过程更加高效和可靠。

作用机制

- While it doesn’t have specific protein targets, it plays a crucial role in density gradient separation of cells, cell membranes, and virus particles. Additionally, it can be used to isolate different organelles .

Target of Action

Mode of Action

未来方向

Polysucrose 400 is widely used in biological research, particularly for the separation of cells and organelles . It may also be used as a direct replacement for Ficoll in common protocols . Its future use will likely continue to be in these areas, and potentially expand as new applications are discovered.

生化分析

Biochemical Properties

Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, Polysucrose 400 is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .

Cellular Effects

Polysucrose 400 affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as Polysucrose 400 is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .

Molecular Mechanism

At the molecular level, Polysucrose 400 exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . Polysucrose 400 does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .

Temporal Effects in Laboratory Settings

Polysucrose 400 is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, Polysucrose 400 maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, Polysucrose 400 has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .

Metabolic Pathways

Polysucrose 400 is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.

Transport and Distribution

Within cells and tissues, Polysucrose 400 is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .

Subcellular Localization

Polysucrose 400 does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.

属性

IUPAC Name |

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACFXVUNKCXYJM-AKSHDPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26873-85-8 | |

| Record name | Epichlorohydrin-sucrose copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

434.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

26873-85-8 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Polysucrose 400 in cell separation procedures?

A1: Polysucrose 400 is a key component in density gradient centrifugation media used for isolating specific cell populations []. In conjunction with sodium diatrizoate, it forms a density gradient within a centrifuge tube. When a biological sample like blood is layered on top and centrifuged, cells separate based on their density, allowing researchers to collect specific cell types for downstream analyses [].

Q2: How does Polysucrose 400 impact the analysis of Matrix Metalloproteinases (MMPs)?

A2: While Polysucrose 400 itself doesn't directly influence MMP concentrations or their isoform profiles [], the complete cell separation media containing Polysucrose 400 can lead to an observed increase in the concentration of all MMPs in the collected plasma fraction []. This effect is likely due to the differential release of MMPs from platelets and leukocytes, highlighting the importance of considering cell separation media composition when analyzing MMPs [].

Q3: Does Polysucrose 400 influence the protective properties of sucrose in vitrification solutions?

A3: While not directly addressed in the provided research, it's important to note that Polysucrose 400, due to its polymeric structure, exhibits different properties compared to monomeric sucrose []. While monomeric sucrose displays a positive correlation between increased glass transition temperature and protection during drying, this correlation becomes inverse for Polysucrose 400 []. This suggests that the size of sucrose polymers significantly influences the protective properties within vitrification solutions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。